molecular formula C7H16N2O2S B2987622 4-Methanesulfonyl-1,2-dimethylpiperazine CAS No. 1341447-16-2

4-Methanesulfonyl-1,2-dimethylpiperazine

Cat. No.: B2987622
CAS No.: 1341447-16-2
M. Wt: 192.28
InChI Key: BIEZWRIBEBICOL-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1,2-dimethylpiperazine is a chemical compound with the molecular formula C7H16N2O2S. It is known for its versatile applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-1,2-dimethylpiperazine typically involves the reaction of 1,2-dimethylpiperazine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1,2-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Methanesulfonyl-1,2-dimethylpiperazine is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-1,2-dimethylpiperazine involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-1-methylpiperazine
  • 4-Methanesulfonyl-2-methylpiperazine
  • 4-Methanesulfonylpiperazine

Uniqueness

4-Methanesulfonyl-1,2-dimethylpiperazine is unique due to the presence of both methanesulfonyl and dimethyl groups on the piperazine ring. This structural feature imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

1,2-dimethyl-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZWRIBEBICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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